molecular formula C32H46O10 B1259762 Tanghinin CAS No. 25390-16-3

Tanghinin

Cat. No. B1259762
CAS RN: 25390-16-3
M. Wt: 590.7 g/mol
InChI Key: BTRWTSHCXGFFFL-NNYOWCKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanghinin is a cardenolide glycoside that is tanghinigenin attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at position 3 via a glycosidc linkage. Isolated from Cerbera manghas, it exhibits cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer cell (BC) and human small cells lung cancer. It has a role as a metabolite and an antineoplastic agent. It is a cardenolide glycoside, an acetate ester, a monosaccharide derivative, a tertiary alcohol and an epoxide. It derives from a tanghinigenin.

Scientific Research Applications

Apoptotic Effects in Leukemia Cells

Tanghinigenin, a compound related to tanghinin, has been demonstrated to induce apoptosis in human promyelocytic leukemia HL-60 cells. The study showed tanghinigenin reduces cell viability in a time- and dose-dependent manner and efficiently induces apoptosis. This is evidenced by Annexin V/PI binding assay, DNA fragmentation, and AO/EB staining studies. The process involves the activation of caspases and up-regulation of Fas/FasL protein levels, indicating that tanghinigenin could be a potential agent for leukemia treatment (Guo-fei Wang et al., 2010).

Cytotoxic Properties

Research has identified new cytotoxic cardenolide glycosides from the seeds of Cerbera manghas, where tanghinin is also found. These compounds, including tanghinin, have shown cytotoxic activities against various cancer cell lines such as oral human epidermoid carcinoma, human breast cancer cells, and human small cell lung cancer. This highlights tanghinin's potential role in developing new cancer therapies (Sarot Cheenpracha et al., 2004).

properties

CAS RN

25390-16-3

Product Name

Tanghinin

Molecular Formula

C32H46O10

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H46O10/c1-16-25(35)26(37-5)27(40-17(2)33)28(39-16)41-20-6-9-29(3)19(13-20)14-23-32(42-23)22(29)8-10-30(4)21(7-11-31(30,32)36)18-12-24(34)38-15-18/h12,16,19-23,25-28,35-36H,6-11,13-15H2,1-5H3/t16-,19-,20-,21+,22+,23-,25-,26+,27-,28-,29-,30+,31+,32+/m0/s1

InChI Key

BTRWTSHCXGFFFL-NNYOWCKQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O

synonyms

tanghinin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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